molecular formula C21H32N2O4 B12449827 [3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate

[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate

Cat. No.: B12449827
M. Wt: 376.5 g/mol
InChI Key: XEAVOZZXFAQZKT-UHFFFAOYSA-N
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Description

[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate is a complex organic compound with a unique structure that includes oxazole and oxazoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate typically involves multiple steps. One common method includes the formation of the oxazole and oxazoline rings through cyclization reactions. The reaction conditions often require the use of catalysts such as copper or palladium to facilitate the formation of these rings .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper, palladium.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives, while reduction could yield reduced forms of the original compound .

Scientific Research Applications

Chemistry

In chemistry, [3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical studies .

Medicine

Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other industrial products .

Mechanism of Action

The mechanism of action of [3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Properties

Molecular Formula

C21H32N2O4

Molecular Weight

376.5 g/mol

IUPAC Name

[3,5-bis(2-methylpropyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methyl N-phenylcarbamate

InChI

InChI=1S/C21H32N2O4/c1-15(2)10-18-23-19(11-16(3)4)26-13-21(23,12-25-18)14-27-20(24)22-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14H2,1-4H3,(H,22,24)

InChI Key

XEAVOZZXFAQZKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1N2C(OCC2(CO1)COC(=O)NC3=CC=CC=C3)CC(C)C

Origin of Product

United States

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